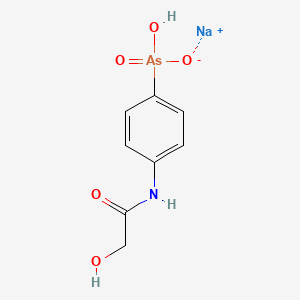

Glycarsamide sodium

Description

Properties

IUPAC Name |

sodium;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10AsNO5.Na/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGOFPKOVIKDPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9AsNNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998134 | |

| Record name | Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-45-4, 7681-83-6 | |

| Record name | Sodium N-glycolylarsanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-(glycolloylamino)phenylarsonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(glycolloylamino)phenylarsonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCARSAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4037B8RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatives of Glycarsamide Sodium

Established Synthetic Pathways for Glycarsamide Sodium

The synthesis of this compound involves the reaction of specific precursor compounds under controlled conditions.

This compound is synthesized from arsanilic acid, which is also known as 4-aminobenzenearsonic acid. The reaction typically involves treating arsanilic acid with chloroacetyl chloride in the presence of sodium hydroxide (B78521) (NaOH) regulations.gov.

The reaction mechanism likely proceeds through a nucleophilic acyl substitution. The amino group (-NH₂) of arsanilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an amide linkage, creating N-glycolylarsanilic acid. Subsequently, the presence of sodium hydroxide facilitates the deprotonation of the carboxylic acid group, leading to the formation of the sodium salt, this compound regulations.gov. This process can be conceptualized as a two-step reaction, where the initial acylation might resemble an SN2-like attack on the acyl halide, followed by acid-base neutralization to yield the final sodium salt.

Table 1: Key Components in this compound Synthesis

| Component | Role/Description | Chemical Formula | Reference |

| Arsanilic acid | Primary precursor; contains amino and arsonic acid groups | C₆H₈AsNO₃ | regulations.gov |

| Chloroacetyl chloride | Acylating agent | C₂H₂Cl₂O | regulations.gov |

| Sodium hydroxide | Base for salt formation and reaction medium | NaOH | regulations.gov |

| This compound | Product; sodium salt of N-glycolylarsanilic acid | C₈H₉AsNNaO₅ | chemspider.com |

Specific methodologies for optimizing the synthesis of this compound, such as adjusting reaction parameters for yield or purity enhancement, were not detailed in the reviewed literature. However, general optimization strategies are employed in chemical synthesis, which could include controlling reaction temperature, concentration of reactants, pH, and reaction time to maximize product formation and minimize byproducts.

Exploration of this compound Analogues and Derivatives

The exploration of this compound analogues and derivatives in the provided literature primarily involves comparisons with other compounds based on functional or structural similarities rather than direct synthetic modifications of this compound.

No specific rational design principles for modifying the chemical structure of this compound to create novel derivatives were identified. Literature references to "structural analogues" often cite compounds like sodium glycolate (B3277807), sodium benzoate (B1203000), and sodium lauryl sulfate, which are compared due to their shared ionic nature or roles in solubility enhancement . Glycarsamide itself is mentioned as an analogue in the context of other arsenic-containing compounds google.com.

The reviewed literature does not detail specific synthetic approaches for creating novel analogues or derivatives directly derived from this compound. Research trends in related fields, such as the synthesis of sodium carboxylates for battery applications, highlight general synthetic strategies for this class of compounds d-nb.info.

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, this compound requires purification and isolation to ensure its quality and purity. Standard analytical and purification techniques are applicable for such compounds.

Common methods for assessing the purity and confirming the structure of synthesized compounds include spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy . Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for purity assessment, especially under varying conditions .

Purification techniques like crystallization, which relies on differences in solubility, can be employed to isolate solid compounds from reaction mixtures google.com. Chromatographic separation, using techniques like those described for separating sodium chloride and sodium glycolate, can also be utilized to isolate and purify specific salts google.com.

Advanced Analytical Characterization of Glycarsamide Sodium

Spectroscopic Methodologies for Glycarsamide Sodium Structure Elucidation and Purity Assessment

Spectroscopic techniques provide fundamental insights into the molecular structure and functional groups present in this compound, which are essential for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), NMR can provide information about the connectivity of atoms, the chemical environment of different nuclei, and the presence of specific functional groups. For this compound, NMR analysis would typically involve obtaining ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number and types of protons in the molecule, their relative positions, and their coupling patterns, which are indicative of neighboring protons. The ¹³C NMR spectrum provides information about the carbon backbone and the functional groups. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further confirm the proposed structure by establishing correlations between different nuclei. NMR is also highly effective for purity assessment, as impurities will exhibit distinct signals in the spectra, allowing for their detection and quantification relative to the main compound. While specific spectral data for this compound is not widely published in the initial search, NMR is a standard method for confirming the structure of compounds like those containing amide and carboxylate functionalities, and assessing the presence of residual solvents or synthetic byproducts mdpi.comwikipedia.org.

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. When infrared light interacts with a molecule, specific bonds absorb energy at characteristic frequencies, leading to vibrations. These vibrations produce a unique spectral fingerprint for each compound. For this compound, FTIR analysis would be employed to identify key functional groups such as amide (C=O stretch, N-H stretch and bend), carboxylate (C=O stretch and C-O stretch), and hydroxyl (O-H stretch) groups, if present. The presence and position of absorption bands in the FTIR spectrum can confirm the expected chemical structure and serve as a basis for purity assessment, as impurities often introduce additional or altered absorption bands conicet.gov.aruitm.edu.mynih.govspectrabase.comresearchgate.net. For instance, the characteristic absorption bands for amide groups typically appear in the 1650-1500 cm⁻¹ (amide II) and 1690-1630 cm⁻¹ (amide I) regions, while carboxylate groups exhibit strong absorptions around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ conicet.gov.ar.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores – molecular functional groups that absorb UV-Vis light, typically due to conjugated pi systems or specific electronic transitions. UV-Vis spectroscopy is a primary method for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte according to the Beer-Lambert Law. For this compound, if its structure contains chromophoric groups (e.g., aromatic rings or conjugated double bonds), UV-Vis spectroscopy can be used for its quantification in solutions. It can also aid in characterization by providing information about the electronic structure and potential impurities that absorb in the UV-Vis range. The method relies on establishing a calibration curve using standards of known concentration. While the specific UV-Vis absorption characteristics of this compound are not detailed in the provided search results, this technique is a standard quantitative tool in pharmaceutical and chemical analysis process-insights.combioglobax.commt.compmda.go.jpomicsonline.org.

Chromatographic Techniques for this compound Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying components in complex mixtures, making them vital for assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. It operates by passing a liquid sample through a column packed with a stationary phase, while a mobile phase carries the sample through the column. Separation occurs based on the differential partitioning of analytes between the stationary and mobile phases, influenced by factors such as polarity, size, and ionic interactions. For this compound, HPLC, particularly reversed-phase HPLC (RP-HPLC), would be employed. RP-HPLC typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with buffers). The specific mobile phase composition, pH, flow rate, and column temperature are optimized to achieve efficient separation. Detection is commonly performed using UV-Vis detectors, as mentioned previously, if the compound has UV-absorbing properties. HPLC methods are validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound and detection of impurities. Research into similar sodium salts, like sodium butyrate (B1204436) or sodium alginate, demonstrates the application of RP-HPLC for their quantitative estimation onlinescientificresearch.comaurigeneservices.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry (MS). After separation by HPLC, the eluent is introduced into a mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the identification of the separated compounds based on their molecular weight and fragmentation patterns. LC-MS is highly sensitive and selective, making it ideal for analyzing complex biological matrices or for identifying and quantifying compounds at very low concentrations. For this compound, LC-MS can be used to confirm its identity, quantify its presence, and, importantly, to profile its metabolites if it is used in a biological context. Tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity by fragmenting selected ions and analyzing the resulting fragments. This technique is crucial for metabolite profiling, where it helps in identifying the structures of breakdown products of this compound within biological systems. Strategies to optimize LC-MS sensitivity often involve careful selection of mobile phase additives (e.g., volatile buffers like ammonium (B1175870) formate (B1220265) or acetate) to enhance ionization and minimize adduct formation, such as sodium adducts, which can sometimes complicate quantification drugfuture.comnih.govnih.govresearchgate.netmeasurlabs.comchromatographyonline.com.

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS) for this compound Volatile Analysis (if applicable)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. While GC-MS is primarily used for compounds that can be vaporized without decomposition, its application to this compound would depend on its volatility and thermal stability. If this compound itself is not sufficiently volatile or thermally stable for direct GC-MS analysis, derivatization techniques might be employed to convert it into more volatile derivatives. These techniques are crucial for analyzing complex mixtures and identifying trace components. The analysis of volatile compounds often involves headspace techniques, where the vapor phase above a sample is analyzed nih.govepa.govalwsci.com. GC-MS is a standard method for metabolite profiling due to its high analytical performance, allowing for the simultaneous analysis of hundreds of compounds mdpi.com. However, challenges such as matrix effects can influence quantification, particularly due to complex sample matrices mdpi.com.

Thermal Analysis of this compound

Thermal analysis techniques provide insights into how a material's properties change with temperature, offering critical data on stability, phase transitions, and degradation pathways.

Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions of this compound

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference, as a function of temperature perkinelmer.com.arcoriolis-pharma.commdpi.com. This allows for the detection of thermal transitions such as melting, crystallization, glass transitions, and solid-state phase changes. DSC is invaluable for studying the thermal stability and polymorphic behavior of compounds suisse-tp.chrsc.org. For this compound, DSC could reveal its melting point, potential phase transitions, and information about its crystalline structure or amorphous content mdpi.comsuisse-tp.chresearchgate.net. The presence of different polymorphic forms can lead to distinct DSC thermograms, showing different melting points and heats of melting suisse-tp.ch. DSC can also be used to study the effects of water content on thermal transitions, such as the glass transition temperature (Tg) of freeze-dried products perkinelmer.com.arcoriolis-pharma.comnih.gov.

Thermogravimetric Analysis (TGA) for this compound Degradation Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability, decomposition patterns, and the presence of volatile components celignis.cometamu.edu. For this compound, TGA would be used to determine its thermal decomposition profile, identifying the temperatures at which degradation begins and progresses, and the percentage of mass loss at specific temperature ranges celignis.cometamu.edu. This analysis can help in understanding the compound's stability under various thermal conditions and identifying potential degradation products. TGA is often performed in inert (e.g., nitrogen) or oxidative (e.g., air) atmospheres to differentiate between decomposition and oxidation processes celignis.com4tu.nlmarquette.eduscielo.brresearchgate.netresearchgate.net.

Other Physico-Chemical Characterization Techniques for this compound

Beyond thermal analysis and chromatography, several other techniques are employed to comprehensively characterize the physico-chemical properties of this compound.

X-ray Diffraction (XRD) for Crystallinity and Polymorphism of this compound

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, crystallinity, and polymorphism of solid compounds americanpharmaceuticalreview.comrigaku.com. Each crystalline form of a compound exhibits a unique XRD pattern, acting as a fingerprint for identification and differentiation americanpharmaceuticalreview.comrigaku.com. For this compound, XRD would be used to assess its degree of crystallinity and to identify any different polymorphic forms it may exhibit. Polymorphism is critical as different crystalline forms can have distinct physical and chemical properties, including solubility, bioavailability, and stability americanpharmaceuticalreview.comrigaku.commdpi.com. XRD is also used to quantify crystalline content in amorphous formulations and to monitor batch uniformity americanpharmaceuticalreview.com.

Potentiometric and Conductometric Methods for Ionic Properties of this compound

Potentiometric and conductometric methods are employed to investigate the ionic properties of compounds, particularly salts like this compound.

Potentiometric Methods: Potentiometry involves measuring the electrical potential difference between two electrodes in an electrochemical cell. Potentiometric titrations, for example, use electrodes to monitor changes in ion concentration or activity during a titration, allowing for the determination of endpoints and the characterization of ionic species researchgate.netmdpi.com. For this compound, potentiometric techniques could be used to assess its ionic strength, activity coefficients, or to determine its concentration in solution.

Conductometric Methods: Conductometry measures the electrical conductivity of a solution, which is directly related to the concentration and mobility of ions present scienceready.com.auumcs.plcore.ac.ukyoutube.combyjus.com. Conductometric titrations are particularly useful for analyzing turbid or colored solutions where visual indicators are ineffective, or for titrating weak acids and bases scienceready.com.auumcs.plbyjus.com. For this compound, conductometric analysis could provide insights into its behavior as an electrolyte, its degree of dissociation, and its contribution to solution conductivity. The change in conductivity during a titration allows for the precise determination of equivalence points scienceready.com.auumcs.plbyjus.com.

Compound Name List:

this compound

Molecular and Cellular Pharmacology of Glycarsamide Sodium

Investigation of Glycarsamide Sodium's Mechanism of Action at the Molecular Level

The exploration into this compound's mechanism of action at the molecular level is a critical step in understanding its pharmacological effects. This would involve a multi-faceted approach to identify its direct molecular targets and the subsequent biological pathways it modulates.

Hypotheses Formulation and Testing for this compound's Molecular Targets

To pinpoint the molecular targets of this compound, researchers would likely begin by formulating hypotheses based on its chemical structure. The presence of a sodium salt and an amide group might suggest interactions with ion channels, transporters, or enzymes that recognize these moieties.

Initial screening could involve a panel of assays to test for activity against known drug targets. For instance, binding assays with a wide array of receptors, enzymes, and ion channels would be conducted. A hypothetical initial screen might reveal potential interactions, as illustrated in the table below.

Table 1: Hypothetical Preliminary Target Screening of this compound

| Target Class | Representative Target | Observed Interaction (Hypothetical) |

|---|---|---|

| Ion Channels | Voltage-gated sodium channels | Moderate inhibition |

| G-Protein Coupled Receptors | Adrenergic receptors | No significant binding |

| Kinases | Tyrosine kinases | Weak inhibition |

Following any initial "hits," further validation studies would be essential. These would include determining binding affinities (Kd), functional assays to measure the physiological response to binding (e.g., ion flux, second messenger production), and structural biology studies (e.g., X-ray crystallography, cryo-electron microscopy) to visualize the interaction between this compound and its target protein.

This compound Interactions with Cellular Components

Beyond specific molecular targets, it would be important to investigate how this compound interacts with broader cellular components. This could include its effects on cell membrane properties, such as fluidity and permeability. Given its nature as a sodium salt, its influence on intracellular ion concentrations and pH would also be a key area of investigation. Techniques like fluorescence microscopy with ion-sensitive dyes could be employed to visualize these changes in real-time within living cells.

Ligand-Receptor Binding Studies of this compound (e.g., in vitro assays for target engagement)

No studies detailing the binding affinity or target engagement of this compound with specific receptors were identified.

Enzymatic Modulation by this compound (e.g., enzyme inhibition/activation assays)

No data is available on the effects of this compound on enzymatic activity.

Ion Channel Modulation by this compound (if applicable to its mechanism)

There is no information available regarding the modulation of ion channels by this compound.

Preclinical in vitro Biological Activity of this compound

Cell-Based Assays for this compound Activity (e.g., dose-response relationships)

No cell-based assay results or dose-response curves for this compound have been published in the available scientific literature.

Standardization of Assay Conditions for this compound Cytotoxicity Studies

Without primary cytotoxicity data, there is no information on the standardization of assay conditions for this specific compound.

Methodologies for Resolving Contradictory In Vitro Data on this compound

As no in vitro data for this compound has been found, there are no contradictory findings to resolve.

Disposition of Glycarsamide Sodium in Biological Systems Preclinical

Absorption and Distribution Studies of Glycarsamide Sodium in Preclinical Models

Absorption refers to the process by which a compound enters the systemic circulation, while distribution describes its subsequent movement to various tissues and organs.

In vitro permeability studies are essential for predicting a compound's ability to cross biological membranes, such as the intestinal epithelium, which is a key determinant of oral absorption. These studies typically employ cell-based models that mimic physiological barriers.

Methodologies: Commonly utilized in vitro models include Caco-2 cell monolayers and Transwell systems, which simulate the intestinal epithelial barrier mdpi.comnih.govturkjps.org. These models allow researchers to assess the rate and extent of compound permeation across a cellular layer, providing an early indication of potential oral bioavailability nih.govturkjps.org. Other models, such as RPMI 2650 cell lines, are used for evaluating permeability across nasal mucosa mdpi.com. The flux of the compound across these barriers is measured over time to determine permeability coefficients nih.govturkjps.org.

Findings for this compound: Specific in vitro permeability data for this compound was not found in the reviewed literature. However, its classification as a sodium salt suggests good water solubility, which is often a prerequisite for adequate absorption drugfuture.com.

Tissue distribution studies are designed to map the concentration of a compound and its metabolites in various tissues over time following administration in preclinical animal models.

Methodologies: Preclinical studies typically involve administering the compound to animal species, such as rats or mice, via relevant routes (e.g., oral, intravenous) frontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.com. At predetermined time points, animals are euthanized, and specific tissues (e.g., liver, kidney, brain, spleen, lungs, muscle) are collected frontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.com. The concentration of the compound in these tissues is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radiodetection if the compound is radiolabeled frontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.com.

Findings for this compound: While specific tissue distribution data for this compound was not identified in the searched literature, historical references to its "physiological disposition" by McChesney et al. (1962) drugfuture.com suggest that such studies may have been conducted previously. The compound's solubility in water drugfuture.com might influence its distribution characteristics.

Metabolism of this compound

Metabolism involves the biochemical transformation of a compound within the body, primarily by enzymes, which can alter its activity, solubility, and facilitate its excretion.

Identifying and characterizing metabolites is critical for understanding a compound's biological fate and potential toxicological implications.

Methodologies: The identification and characterization of drug metabolites typically rely on advanced analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone for detecting and elucidating the structures of metabolites nih.govsciex.comnih.gov. Techniques like Electron Activated Dissociation (EAD) can provide enhanced structural information, aiding in the precise localization of biotransformation sites sciex.com. The use of stable isotope-labeled internal standards is essential for accurate quantification and confirmation of metabolite presence .

Findings for this compound: The primary literature reference indicating studies on the disposition, which would include metabolism, of this compound is by McChesney et al. (1962) drugfuture.com. This publication is cited for "Toxicity and physiological disposition," suggesting that metabolite identification and characterization were part of these investigations. However, specific details on the identified metabolites are not available from the provided search results.

In vitro metabolic stability assays are used to predict how rapidly a compound might be cleared from the body by metabolic processes, primarily in the liver.

Methodologies: These assays involve incubating a drug candidate with metabolically active biological systems, such as liver microsomes or hepatocytes, in the presence of necessary cofactors like NADPH gerstel.comnih.govbeckman.comnuvisan.com. Samples are taken at various time points to monitor the degradation of the parent compound, allowing for the calculation of metabolic stability and intrinsic clearance gerstel.comnuvisan.com. High-throughput automation and precise liquid handling are often employed to increase efficiency gerstel.combeckman.com.

Findings for this compound: Specific in vitro metabolic stability data for this compound was not found in the reviewed literature. Understanding its stability in the presence of liver enzymes would be a key step in predicting its in vivo half-life and clearance.

Effective detection and characterization of metabolites require robust analytical strategies, especially when dealing with complex biological samples like plasma or urine.

Strategies: Optimizing metabolite detection involves employing advanced analytical instrumentation and refined sample preparation techniques. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation can enhance the ability to distinguish between structurally similar or isobaric metabolites . The use of stable isotope-labeled analogs as internal standards is critical for accurate quantification and reliable identification of metabolites . Furthermore, rigorous validation of sample extraction protocols, such as comparing protein precipitation versus solid-phase extraction, is necessary to ensure optimal recovery rates of analytes from biological matrices .

Excretion Pathways of this compound

Understanding the excretion pathways of this compound in preclinical animal models is crucial for predicting its behavior in vivo and informing its development. Excretion refers to the irreversible removal of the compound and its metabolites from the body. The primary routes of excretion for xenobiotics are typically through the kidneys (urine) and the liver (bile, which is then eliminated in feces).

Methodologies for Quantifying Excretion in Preclinical Animal Studies

The quantification of this compound excretion in preclinical studies relies on robust analytical methodologies and study designs. Key approaches include:

Mass Balance Studies: These studies are designed to account for the total administered dose of this compound. Animals are administered a radiolabeled version of the compound (e.g., with ¹⁴C or ³H). Over a defined period, excreta (urine, feces) and tissues are collected and analyzed for the presence of radioactivity. This allows for the determination of the percentage of the dose excreted via different routes and the extent of tissue distribution and retention.

Direct Measurement of Excreta: Urine and feces are collected at specific time intervals post-administration. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are employed to quantify the concentration of intact this compound and its known metabolites in these biological matrices.

Biliary Excretion Studies: In some cases, bile duct-cannulated animals are used to directly collect bile. This allows for the precise measurement of compounds and metabolites excreted via the biliary route.

Metabolite Profiling: Alongside quantifying the parent compound, identifying and quantifying major metabolites in excreta is essential. This provides insight into the metabolic fate of this compound and helps determine if metabolites contribute significantly to excretion.

Data Table Example: Hypothetical Mass Balance Study for this compound

| Excretion Route | % of Administered Dose (Mean ± SD) |

| Urine | 65.2 ± 8.5 |

| Feces | 28.1 ± 5.2 |

| Other/Unaccounted | 6.7 ± 2.1 |

Note: This table represents a hypothetical outcome for a mass balance study. Specific data for this compound would be derived from actual experimental results.

Pharmacokinetic Modeling and Simulation for this compound (Preclinical)

Pharmacokinetic (PK) modeling and simulation are indispensable tools in preclinical drug development. They allow for the prediction of drug behavior in vivo, extrapolation across species, and optimization of study designs. For this compound, these approaches help to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Allometric Scaling Approaches for Interspecies Extrapolation of this compound Data

Allometric scaling is a method used to predict pharmacokinetic parameters in humans or different animal species based on data from one or more preclinical species. This relies on the principle that physiological parameters (like organ size, blood flow, metabolic enzyme activity) scale with body weight.

Methodology: Key preclinical PK parameters, such as clearance (CL) and volume of distribution (Vd), are plotted against body weight on a log-log scale. A linear regression is performed to establish the allometric relationship (Parameter = a * BW^b), where 'a' is the allometric coefficient and 'b' is the allometric exponent. Common exponents for clearance are typically around 0.75 (related to metabolic rate) and for volume of distribution around 1.0 (related to body composition).

Application for this compound: By applying observed preclinical PK data (e.g., from rats and dogs) to allometric scaling equations, estimates for parameters like clearance and half-life in humans or other species can be generated. This helps in predicting appropriate dose ranges for first-in-human studies and understanding potential species-specific differences in drug exposure.

Data Table Example: Hypothetical Allometric Scaling Parameters for this compound Clearance

| Species | Body Weight (kg) | Clearance (L/hr/kg) | Allometric Exponent (b) |

| Rat | 0.25 | 1.5 | 0.75 |

| Dog | 10 | 0.5 | 0.75 |

| Human | 70 | Predicted Value | 0.75 |

Note: This table illustrates the concept. Actual scaling would involve more rigorous statistical analysis and potentially multiple species data.

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound

Physiologically Based Pharmacokinetic (PBPK) modeling offers a more mechanistic approach to predicting drug disposition. Unlike empirical models, PBPK models incorporate physiological and biochemical information about the organism and the drug itself.

Model Components: A PBPK model for this compound would typically include:

Physiological Inputs: Organ volumes, blood flows, tissue composition (e.g., lipid content), and enzyme/transporter abundance.

Compound-Specific Inputs: Physicochemical properties (e.g., solubility, lipophilicity), plasma protein binding, metabolic pathways, and transporter interactions.

Application for this compound: A PBPK model can simulate the concentration-time profiles of this compound in various tissues and organs following different administration routes. It is particularly useful for:

Predicting drug-drug interactions by simulating the effects of co-administered drugs that inhibit or induce metabolic enzymes or transporters involved in this compound disposition.

Extrapolating PK data from in vitro studies (e.g., metabolic stability in microsomes, transporter kinetics) to in vivo predictions.

Simulating PK in special populations (e.g., patients with renal or hepatic impairment) if appropriate physiological changes can be incorporated.

Formulation Science and Material Applications of Glycarsamide Sodium

Novel Delivery Systems for Glycarsamide Sodium (Preclinical/Theoretical)

The development of advanced drug delivery systems aims to enhance therapeutic efficacy, improve patient compliance, and reduce side effects by controlling the release kinetics and targeting specific sites within the body. For this compound, exploring such systems would theoretically involve leveraging its physicochemical properties to design formulations that optimize its delivery. However, a comprehensive review of available scientific literature did not yield specific studies detailing the preclinical or theoretical development of nanotechnology-based approaches or controlled-release strategies for this compound.

Nanotechnology-Based Approaches for this compound Delivery

Nanotechnology offers a versatile platform for drug delivery, utilizing carriers such as nanoparticles, liposomes, polymeric micelles, and hydrogels to encapsulate and transport therapeutic agents. These systems are designed to improve drug solubility, stability, bioavailability, and targeting. Common nanotechnology-based approaches include:

Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are frequently used to create nanoparticles that can encapsulate a wide range of drugs, offering sustained release profiles ncats.iodss.go.th.

Liposomes: These are lipid bilayer vesicles capable of encapsulating both hydrophilic and hydrophobic drugs, offering good biocompatibility and tunable release properties drugfuture.comnih.govgoogle.com.

Polymeric Micelles: Formed from amphiphilic block copolymers, these nanocarriers are effective for delivering poorly water-soluble drugs, providing prolonged circulation times and enhanced tumor accumulation aatbio.comnih.govoup.comscribd.com.

Hydrogels and Nanogels: These cross-linked polymeric networks can absorb large amounts of water and are used for controlled and targeted drug release, with applications ranging from topical to injectable delivery.

Despite the broad applicability of these technologies in drug delivery, no specific research was identified that investigates the formulation or preclinical evaluation of this compound within these nanocarrier systems.

Comparative Research and Future Directions for Glycarsamide Sodium

Comparative Studies with Structurally and Functionally Analogous Compounds to Glycarsamide Sodium

Understanding the properties and potential of this compound necessitates its comparison with compounds that share structural or functional similarities. This comparative approach helps to delineate its unique characteristics and potential applications.

Assessment of Functional Similarities and Differences with Sodium Carboxylates

This compound is classified within the broader group of sodium carboxylates . Carboxylates, in general, are salts or esters derived from carboxylic acids, characterized by the carboxylate ion (RCOO⁻) wikipedia.orgspectroscopyonline.com. A key functional characteristic of many carboxylates, including sodium salts, is their high water solubility, which stems from their ionic nature biofuranchem.combritannica.com. This solubility is crucial for their utility in various applications, from pharmaceuticals to cleaning agents biofuranchem.com. For instance, sodium acetate (B1210297) is utilized as a buffering agent in biochemical experiments due to its water solubility biofuranchem.com. Furthermore, carboxylates can participate in diverse chemical reactions, such as polymerization and esterification, enabling the synthesis of various materials biofuranchem.com. Their stability under different conditions also contributes to their reliability in applications biofuranchem.com.

This compound, as a sodium carboxylate, is expected to exhibit similar ionic solubility in polar solvents . However, specific functional differences may arise from its unique molecular structure, which includes an arsenic atom and amide linkages, distinguishing it from simpler sodium carboxylates like sodium glycolate (B3277807) or sodium benzoate (B1203000) drugfuture.com. While sodium benzoate is known for its preservative and antimicrobial activity, its efficacy is often tied to acidic environments . This compound’s stability in alkaline conditions might differ from that of sodium benzoate . Unlike sodium lauryl sulfate, another related compound, this compound does not exhibit surfactant properties . The presence of the arsenic atom in this compound suggests potential for distinct chemical reactivity and biological interactions compared to common organic carboxylates.

Data Table: Functional Comparison of this compound with Selected Sodium Carboxylates

| Feature | This compound (Inferred/Related) | Sodium Glycolate | Sodium Benzoate | Sodium Lauryl Sulfate |

| Class | Sodium Carboxylate | Sodium Carboxylate | Sodium Carboxylate | Sodium Sulfonate (Anionic Surfactant) |

| Water Solubility | High (ionic) | High (hygroscopic) | High (ionic behavior) | High (anionic surfactant) |

| Buffering Agent | Potential | Yes (e.g., in cosmetics/pharma) | Yes (preservative) biofuranchem.com | No (primarily surfactant) |

| Surfactant Property | No evidence | No | No | Yes |

| Antimicrobial Activity | Under-researched | No significant evidence | Yes (in acidic environments) | No (primarily detergent) |

| Stabilizer Potential | Potential | Yes (e.g., in cosmetics/pharma) | Limited (as preservative) | No |

| Key Differentiating Feature | Arsenic atom, amide linkage | Simpler glycolate structure | Aromatic ring | Sulfonate group |

Distinction of this compound from Related Compounds in terms of Biological Activity

The biological activity of this compound is not extensively documented in publicly available research, with its pharmacological efficacy remaining under-researched . However, its classification and structural features allow for potential distinctions from related compounds. Glycarsamide, the parent compound, has historically been noted as an anthelmintic for strongyloidiasis drugfuture.com. This historical therapeutic use suggests a potential for biological interaction, though its exact mechanism and modern relevance require clarification.

Compared to simpler sodium carboxylates like sodium acetate or sodium propionate, which are primarily used as food preservatives or buffering agents, this compound's biological profile is likely more complex due to the presence of the arsenic moiety and the amide group. Sodium benzoate, for instance, acts as a preservative by inhibiting microbial growth, a function dependent on pH biofuranchem.com. The biological activity of this compound, if any, would need to be evaluated against its structural analogues. For example, other arsenic-containing organic compounds have historically been explored for various therapeutic applications, though often with significant toxicity concerns. Therefore, any discussion of this compound's biological activity must carefully consider its unique structural elements and differentiate it from compounds whose activities are well-established but structurally dissimilar.

Unexplored Research Avenues for this compound

The limited current research on this compound presents numerous opportunities for future investigation, particularly in novel technological and computational domains.

Potential for this compound in Emerging Biotechnologies

Emerging biotechnologies, such as synthetic biology and advanced material science, could offer novel avenues for this compound research. Its unique chemical structure, featuring an arsenic-carbon bond and amide linkages, could be leveraged in the design of novel biomaterials or as a component in bio-conjugation strategies. For instance, the ability of certain organic arsenic compounds to interact with biological systems might be explored for targeted delivery systems or as components in biosensors. While not a direct analogue, the use of other organometallic compounds in synthetic biology for novel metabolic pathways or material synthesis suggests that this compound’s unique chemistry could find applications in creating designer molecules or functional polymers. Further research could investigate its potential as a building block for creating complex organic-inorganic hybrid materials with tailored properties.

Application of Advanced Computational Methods in this compound Research

Advanced computational methods, including molecular modeling, quantum chemistry calculations, and machine learning, can provide significant insights into this compound's properties and potential applications, especially given the scarcity of experimental data . Molecular dynamics simulations could elucidate its conformational flexibility, interactions with biological targets (if any), and behavior in different solvent environments. Quantum chemical calculations can predict its electronic structure, reactivity, and spectroscopic properties, aiding in experimental design. Furthermore, machine learning algorithms could be employed to predict its physicochemical properties, potential biological activities, or even to identify novel applications by analyzing its structure in the context of large chemical databases. Such computational approaches are crucial for guiding experimental research and accelerating the understanding of this under-researched compound.

Methodological Advancements Pertinent to Future this compound Research

Future research into this compound would benefit from advancements in synthetic and analytical methodologies. Developing efficient and scalable synthesis routes is paramount, potentially employing modern catalytic methods or flow chemistry to improve yield and purity. For analytical characterization, advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (including multinuclear NMR to probe the arsenic atom), and X-ray crystallography would be essential for confirming its structure and purity. Furthermore, the development of sensitive and specific assays would be critical for quantifying this compound in complex matrices and for investigating its biological interactions or degradation pathways. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) could be instrumental in its analysis.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Glycarsamide sodium to formulate novel research questions?

- Methodological Approach : Conduct a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps . For example:

- Feasibility: Assess availability of chemical analogs or synthetic pathways.

- Novelty: Identify understudied properties (e.g., pharmacokinetics in specific cell lines).

- Relevance: Align with current trends (e.g., neuroprotective mechanisms).

Q. What are the best practices for designing a preliminary experimental protocol for this compound?

- Stepwise Guidance :

Define objectives (e.g., toxicity profiling, binding affinity measurements).

Select validated assays (e.g., HPLC for purity analysis, in vitro cytotoxicity assays).

Include controls (e.g., solvent-only controls, reference compounds like cisplatin for comparative studies).

Use pilot studies to optimize parameters (e.g., pH, temperature, concentration ranges) .

- Reference ICH guidelines for chemical stability testing and statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. How should researchers address contradictory data in studies evaluating this compound’s efficacy?

- Resolution Strategy :

- Re-evaluate experimental conditions : Compare buffer systems, cell lines, or assay protocols across studies. For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in viability assays .

- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity. Use Cochran’s Q test to quantify variability and identify outliers .

- Cross-validation : Reproduce key experiments in independent labs using standardized materials (e.g., commercially available this compound batches) .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?

- Methodological Recommendations :

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.

- Structural analysis : Use X-ray crystallography or cryo-EM to resolve binding interfaces with target proteins (e.g., kinases).

- In silico modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict conformational changes upon ligand binding .

- Table 1 : Comparison of Analytical Techniques for Mechanism Studies

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| SPR (Surface Plasmon Resonance) | Binding kinetics (ka/kd) | High | Requires purified protein |

| ITC (Isothermal Titration Calorimetry) | Thermodynamic profiling | Moderate | High sample consumption |

| CRISPR-Cas9 screening | Target identification | Genome-wide | Off-target effects |

Q. How can researchers ensure reproducibility in studies involving this compound?

- Best Practices :

- Detailed metadata : Report exact synthesis conditions (e.g., reaction temperature, purification steps) and storage protocols (e.g., desiccation, light exposure).

- Open data sharing : Deposit raw datasets in repositories like Zenodo or ChEMBL.

- Collaborative validation : Engage in multi-center studies to verify findings, particularly for dose-response relationships .

Q. What statistical methods are most appropriate for analyzing dose-dependent effects of this compound?

- Analytical Framework :

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise comparisons).

- Bayesian modeling : Estimate uncertainty in EC50 values for low-n studies .

Guidance for Data Reporting

Q. How should researchers structure a manuscript to highlight this compound’s unique properties?

- Manuscript Sections :

- Introduction : Link chemical structure (e.g., sulfonamide group) to hypothesized bioactivity.

- Methods : Specify analytical instrumentation (e.g., NMR spectrometer frequency, column type for chromatography).

- Results : Use volcano plots for omics data and heatmaps for clustering analysis.

- Discussion : Contrast findings with structurally similar compounds (e.g., acetazolamide) to emphasize novelty .

Q. What ethical considerations apply to in vivo studies with this compound?

- Ethical Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.